molecular formula C16H14N2O2 B3842773 N'-(cinnamoyloxy)benzenecarboximidamide

N'-(cinnamoyloxy)benzenecarboximidamide

Cat. No.: B3842773
M. Wt: 266.29 g/mol
InChI Key: BMMPZWHPWPTZSM-VAWYXSNFSA-N
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Description

N'-(Cinnamoyloxy)benzenecarboximidamide is a benzenecarboximidamide derivative characterized by a cinnamoyloxy substituent at the N'-position. This compound belongs to a broader class of amidine derivatives, which are notable for their aromatic and charged functional groups.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] (E)-3-phenylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-16(14-9-5-2-6-10-14)18-20-15(19)12-11-13-7-3-1-4-8-13/h1-12H,(H2,17,18)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMPZWHPWPTZSM-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Features

Table 1: Key Structural Differences Among Benzenecarboximidamide Derivatives
Compound Name Substituents/Modifications Biological Target/Activity Reference
N'-(Cinnamoyloxy)benzenecarboximidamide Cinnamoyloxy group at N'-position Not explicitly reported (inference from analogues)
4-Bromo-N'-(cinnamoyloxy)benzenecarboximidamide Bromo + cinnamoyloxy groups Schistosoma mansoni tegumental enzyme (IC50: 33.74 µM)
Pentamidine Two benzenecarboximidamide groups linked by C5 chain Antitrypanosomal, antileishmaniasis
Hexamidine Two benzenecarboximidamide groups linked by C6 chain Non-ionic surfactant, antimicrobial
N-Hydroxy-4-(hydroxymethyl)benzenecarboximidamide Hydroxymethyl + hydroxy groups Unknown (enhanced solubility inferred)
N'-(3-Bromophenyl)-4-fluoro-N-hydroxy-3-(trifluoromethyl)benzenecarboximidamide Bromophenyl + trifluoromethyl + fluoro groups Structural ligand (PDB: 4OD)

Key Observations :

  • Cinnamoyloxy vs.
  • Linker Chain Length : Pentamidine (C5) and hexamidine (C6) highlight how chain length between amidine groups affects therapeutic applications, with shorter chains favoring antiparasitic activity .
  • Charged Groups : Positively charged moieties (e.g., phenylguanidine in pentamidine) are critical for binding nucleic acids, while hydroxy groups (e.g., N-hydroxy derivatives) may modulate solubility and redox activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Solubility Key Functional Groups
This compound ~263 (estimated) Low (lipophilic cinnamoyloxy) Cinnamoyloxy, amidine
Pentamidine 592.73 Slightly soluble in water Dual amidine, C5 linker
N-Hydroxy-4-(hydroxymethyl)benzenecarboximidamide 168.15 High (polar hydroxy groups) Hydroxy, hydroxymethyl
N'-(3-Bromophenyl)-4-fluoro-...benzenecarboximidamide 377.13 Moderate (halogenated) Bromo, trifluoromethyl, fluoro

Key Trends :

  • Lipophilicity: Cinnamoyloxy and halogenated derivatives exhibit lower solubility due to non-polar groups, whereas hydroxy-substituted analogues (e.g., N-hydroxy-4-hydroxymethyl) are more water-soluble .

Structure-Activity Relationship (SAR) Insights

  • Critical Substituents :
    • Position 3 Modifications : Analogues with phenylguanidine or imidazole at the third position show enhanced ligand-target stabilization, as seen in inhibitors of group I intron splicing .
    • Electron-Withdrawing Groups : Trifluoromethyl and bromo groups improve binding affinity through hydrophobic and electronic effects .
  • Charge Distribution : Positively charged amidine groups are essential for nucleic acid interactions, while neutral substituents (e.g., methoxy) may reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(cinnamoyloxy)benzenecarboximidamide
Reactant of Route 2
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N'-(cinnamoyloxy)benzenecarboximidamide

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